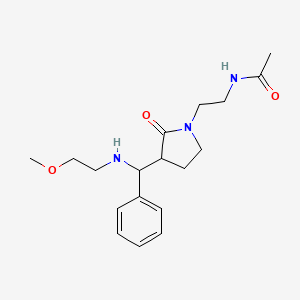

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide

Description

Overview of Pyrrolidinone Derivatives in Chemical Research

Pyrrolidinone derivatives, characterized by a five-membered lactam ring, represent a critical scaffold in medicinal chemistry due to their structural versatility and broad pharmacological potential. These compounds exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects, driven by their ability to mimic natural alkaloids and interact with enzymatic targets. The 2-oxopyrrolidin-1-yl moiety, in particular, enhances metabolic stability and binding affinity, making it a preferred subunit in drug design. Recent advances in synthetic methodologies, such as N-heterocyclic carbene catalysis and multicomponent reactions, have expanded access to functionalized pyrrolidinones, enabling precise structural modifications.

Table 1: Biological Activities of Selected Pyrrolidinone Derivatives

Historical Development of 2-Oxopyrrolidin-1-yl Acetamides

The exploration of 2-oxopyrrolidin-1-yl acetamides began with piracetam (2-(2-oxopyrrolidin-1-yl)acetamide), the first nootropic drug developed in the 1960s. Its success spurred interest in structural analogs, leading to derivatives with enhanced blood-brain barrier permeability and receptor selectivity. Early synthetic routes involved condensation of pyrrolidinone salts with ethyl chloroacetate, followed by ammonolysis. Modern approaches, such as acid-catalyzed N-acylation and transition metal-free cyclization, now enable efficient synthesis of complex analogs like N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide.

Structural Classification of this compound

This compound features three distinct structural domains:

- Pyrrolidinone Core : The 2-oxopyrrolidin-1-yl ring provides rigidity and hydrogen-bonding capacity, critical for target engagement.

- Acetamide Linker : The -CH2-C(=O)-NH2 group enhances solubility and facilitates interactions with polar residues in biological targets.

- Substituents :

Figure 1: Structural Breakdown

O

||

Pyrrolidinone Core: N—C—(CH2)2—N—C(=O)—NH2

| |

Substituents: Ph—CH—N—CH2CH2OCH3

Significance in Pyrrolidine-Based Molecular Design

This compound exemplifies rational design strategies for optimizing pyrrolidine derivatives. Its methoxyethylamino group introduces ether oxygen atoms for hydrogen bonding, while the phenyl moiety enables π-π stacking with aromatic residues in targets like GABAA or AMPA receptors. Molecular docking studies predict strong interactions with Arg207, Phe200, and Tyr205 in GABAA, surpassing classical ligands like piracetam. Additionally, the compound’s synthetic accessibility via scalable routes (e.g., anhydride-mediated acylation) positions it as a template for further derivatization.

Table 2: Synthetic Routes for Pyrrolidinone Acetamides

Properties

IUPAC Name |

N-[2-[3-[(2-methoxyethylamino)-phenylmethyl]-2-oxopyrrolidin-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-14(22)19-9-12-21-11-8-16(18(21)23)17(20-10-13-24-2)15-6-4-3-5-7-15/h3-7,16-17,20H,8-13H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUBZSZGYXXJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2-oxo-1-pyrrolidine with an appropriate phenylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then reacted with 2-methoxyethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neural signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs in the evidence differ primarily in substituents on the pyrrolidinone/pyrrolidine ring, aromatic systems, and side chains. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Acetamide Derivatives

*Estimated based on analogous structures.

Key Findings from Comparative Studies

Impact of Heterocyclic Cores

- 2-Oxopyrrolidinone vs. Morpholine/Piperidine (): The target compound’s 2-oxopyrrolidinone core provides rigidity and hydrogen-bonding capability through its amide and ketone groups. In contrast, morpholine-containing analogs (e.g., 17{4,4}) exhibit enhanced solubility due to the oxygen atom in the morpholine ring but may lack the conformational restraint of the pyrrolidinone .

- Thioacetamide vs. This modification could enhance interactions with cysteine-rich enzyme active sites but reduce metabolic stability compared to the target compound’s acetamide group .

Role of Aromatic and Heteroaromatic Substituents

- Phenyl vs.

- Oxadiazole and Pyrimidine Moieties (): Compounds like 1261000-91-2 () incorporate oxadiazole rings, which act as bioisosteres for carboxylic acids, enhancing metabolic stability and target affinity. The absence of such rings in the target compound may limit its affinity for ATP-binding pockets in kinases but reduce off-target effects .

Side Chain Modifications

- Methoxyethylamino vs. Morpholinopropyl groups (e.g., 17{4,4}) offer stronger hydrogen-bonding capacity but may increase molecular weight and polar surface area, affecting bioavailability .

Pharmacological Implications

- Enzyme Inhibition Potential: The target compound’s 2-oxopyrrolidinone and acetamide groups suggest suitability for serine protease or kinase inhibition, akin to ZINC08993868 (), which showed SARS-CoV-2 protease binding .

- CNS Activity: The methoxyethyl group’s moderate lipophilicity aligns with compounds targeting central nervous system (CNS) receptors, contrasting with polar analogs like 17{4,4}, which may exhibit peripheral activity .

Biological Activity

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide, with the CAS number 1246653-52-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H27N3O3

- Molecular Weight : 333.43 g/mol

- Structure : The compound features a pyrrolidine ring, an acetamide group, and a methoxyethylamino substituent on a phenyl group.

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes by transducing extracellular signals into cellular responses.

Key Mechanisms:

- GPCR Activation : The compound may act as an agonist or antagonist for specific GPCRs, leading to changes in intracellular signaling pathways.

- Calcium Mobilization : It has been suggested that compounds similar in structure can lead to an increase in intracellular calcium levels, which is critical for various cellular functions such as muscle contraction and neurotransmitter release .

- Protein Kinase Activation : The activation of protein kinases through GPCR signaling can result in various cellular responses including gene expression modulation and cell proliferation.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

1. Antinociceptive Activity

Studies have demonstrated that related compounds exhibit antinociceptive effects in animal models. This suggests potential applications in pain management.

2. Neuroprotective Effects

The neuroprotective properties are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress. Such effects are crucial for developing treatments for neurodegenerative diseases.

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.